O-Desmetil Gatifloxacina

Descripción general

Descripción

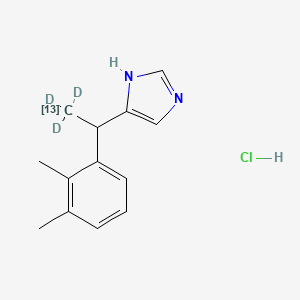

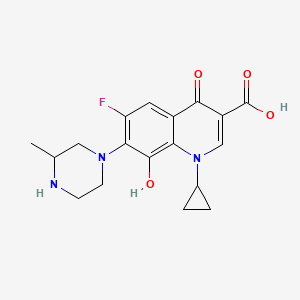

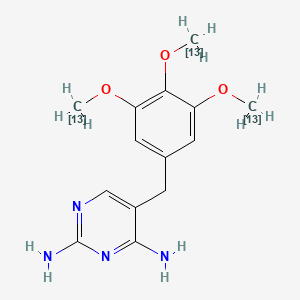

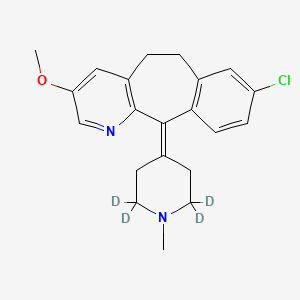

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

O-Desmetil Gatifloxacina, también conocido como 8-Hidroxi Gatifloxacina, es un derivado del antibiótico fluoroquinolónico Gatifloxacina. Si bien las aplicaciones de investigación específicas para this compound no están ampliamente documentadas, podemos inferir aplicaciones potenciales en función de las propiedades y usos de su compuesto original, Gatifloxacina. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas que podrían ser relevantes para this compound:

Investigación antibacteriana

Gatifloxacina es conocida por su actividad antibacteriana de amplio espectro contra patógenos Gram-positivos y Gram-negativos . This compound podría estudiarse por su eficacia en el tratamiento de infecciones bacterianas, especialmente aquellas resistentes a otros antibióticos.

Farmacocinética y metabolismo

La investigación sobre la farmacocinética de Gatifloxacina ha revelado información sobre su absorción, distribución, metabolismo y excreción . This compound podría estudiarse de manera similar para comprender sus vías metabólicas y su potencial como metabolito en aplicaciones terapéuticas.

Estudios de degradación antimicrobiana

Los estudios han investigado la degradación de Gatifloxacina en agua y su actividad antimicrobiana . This compound podría investigarse por su estabilidad y degradación en diversas condiciones ambientales.

Síntesis y caracterización

Se ha realizado investigación sobre la síntesis y caracterización de derivados de Gatifloxacina . This compound podría ser objeto de estudio para químicos sintéticos interesados en desarrollar nuevos derivados de fluoroquinolonas con propiedades potencialmente mejoradas.

Mecanismo de acción

El mecanismo de Gatifloxacina implica el bloqueo de la replicación del ADN bacteriano al unirse a la girasa del ADN . La investigación sobre this compound podría explorar su modo de acción y compararlo con otras fluoroquinolonas.

Interacciones medicamentosas

Las interacciones de Gatifloxacina con otros medicamentos se han estudiado para comprender las contraindicaciones y los efectos secundarios . Se podrían realizar estudios similares con this compound para determinar el uso seguro y eficaz en terapias combinadas.

Mecanismo De Acción

Target of Action

O-Desmethyl Gatifloxacin, also known as 8-Hydroxy Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the replication and transcription of bacterial DNA, thereby halting bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by O-Desmethyl Gatifloxacin is the DNA replication pathway of bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA replication, transcription, repair, and recombination . This disruption effectively halts the growth and proliferation of the bacteria .

Pharmacokinetics

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin, formed in the liver when Gatifloxacin is metabolized . It has similar antibacterial properties to Gatifloxacin . Gatifloxacin has high oral bioavailability (96%), a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and is primarily excreted unchanged in the urine (>80%) . These properties likely extend to O-Desmethyl Gatifloxacin, given its metabolic relationship to Gatifloxacin .

Result of Action

The result of O-Desmethyl Gatifloxacin’s action is the effective inhibition of bacterial growth and replication . By targeting and inhibiting key enzymes involved in bacterial DNA replication, the compound prevents the bacteria from proliferating .

Análisis Bioquímico

Biochemical Properties

O-Desmethyl Gatifloxacin interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, O-Desmethyl Gatifloxacin prevents bacterial DNA from unwinding and duplicating .

Cellular Effects

O-Desmethyl Gatifloxacin, like its parent compound Gatifloxacin, has a broad spectrum of activity. It is effective against both Gram-positive and Gram-negative bacteria . It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Molecular Mechanism

The bactericidal action of O-Desmethyl Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

Its parent compound Gatifloxacin has been shown to have a high oral bioavailability of about 96%, indicating that it is well absorbed from the gastrointestinal tract .

Dosage Effects in Animal Models

Studies on Gatifloxacin, the parent compound, have shown that it can penetrate the cerebrospinal fluid in inflamed meninges in animal models .

Metabolic Pathways

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin

Transport and Distribution

Gatifloxacin, the parent compound of O-Desmethyl Gatifloxacin, is well absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body .

Subcellular Localization

As a fluoroquinolone antibiotic, it is likely to be found in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDATEPTOGKWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675810 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616205-76-6 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)